molecular formula C30H38N8O2 B608254 N-[(6-甲基-2-氧代-4-丙基-1H-吡啶-3-基)甲基]-6-[6-(4-甲基哌嗪-1-基)吡啶-3-基]-1-丙-2-基吡唑并[3,4-b]吡啶-4-甲酰胺 CAS No. 1913252-04-6

N-[(6-甲基-2-氧代-4-丙基-1H-吡啶-3-基)甲基]-6-[6-(4-甲基哌嗪-1-基)吡啶-3-基]-1-丙-2-基吡唑并[3,4-b]吡啶-4-甲酰胺

货号 B608254
CAS 编号: 1913252-04-6
分子量: 542.68
InChI 键: LQTWDAYNGMMHLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

JQEZ5 is an inhibitor of EZH2 lysine methyltransferase (IC50 = 11.1 nM), the enzymatic subunit of polycomb repressive complex 2 (PRC2). It inhibits colony formation of primary human CD34+ chronic myelogenous leukemia (CML) stem/progenitor cells but not non-cancerous human CD34+ hematopoietic stem/progenitor cells when used at concentrations ranging from 0.5 to 5 µM. It also reduces global levels of trimethylated histone 3 lysine 27 (H3K27Me3), a mark that is regulated by PRC2, in K562 cells. JQEZ5 (75 mg/kg per day) induces regression of tumors in an EZH2-driven transgenic mouse model of lung adenocarcinoma.
JQ-EZ-05, also known as JQEZ5 is a Potent and selective SAM-competitive EZH2 inhibitor (IC50 = 11 nM). JQ-EZ-05 selectively binds EZH2 over a panel of 22 methyltransferases.

科学研究应用

Role in Cancer Research

JQEZ5 is a potent inhibitor of EZH2, a gene that plays a crucial role in the cell cycle, DNA damage repair, cell differentiation, autophagy, apoptosis, and immunological modulation . EZH2 is involved in the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . Therefore, JQEZ5 has been used in cancer research, particularly in understanding the mechanisms of EZH2 regulation and its interactions with important intracellular signaling molecules .

Application in Lung Cancer Therapy

JQEZ5 has been identified as a potential targeted therapy for lung cancer . In genetically engineered mouse models of lung adenocarcinoma, JQEZ5 was found to promote the regression of EZH2-driven tumors, confirming oncogenic addiction to EZH2 in established tumors . This provides a rationale for epigenetic therapy in a subset of lung cancer .

Use as a Chemical Probe

JQEZ5 is an open-source chemical probe designed for research purposes . It is used in various scientific studies to understand the role and function of EZH2 in different biological processes .

Role in Epigenetic Studies

As EZH2 is a master regulator of chromatin function, JQEZ5, being an EZH2 inhibitor, is used in epigenetic studies . It helps in understanding how EZH2 orchestrates transcriptional silencing of developmental gene networks .

Use in Drug Development

JQEZ5 serves as a model compound in the development of drugs targeting EZH2 . Its structure and function provide valuable insights for the design of new drugs with improved efficacy and selectivity .

Role in Genetic Studies

JQEZ5 is used in genetic studies to understand the role of EZH2 in gene transcription . It helps in studying how EZH2 forms complexes with transcription factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .

作用机制

Target of Action

The primary target of N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is the histone methyltransferase EZH2 (enhancer of zeste 2 polycomb repressive complex 2 subunit) . EZH2 is involved in the cell cycle, DNA damage repair, cell differentiation, autophagy, apoptosis, and immunological modulation .

Mode of Action

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective inhibitor of EZH2 . It competitively inhibits the polycomb repressive complex 2 (PRC2) with an IC50 of 80 nM . It selectively binds EZH2 over a panel of 22 methyltransferases .

Biochemical Pathways

EZH2 is a key component of the PRC2, which inhibits the transcription initiation of target genes by methylating histones on chromatin . The main function of EZH2 is to catalyze the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . EZH2 also forms complexes with transcription factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .

Pharmacokinetics

It is known that drug likeness parameters are important indicators of a molecule’s absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide reduces the global level of the PRC2-associated mark H3K27me3 in K562 cells . It suppresses cell growth in CML cells and inhibits colony formation of primary human CD34 + CML stem/progenitor cells . It has demonstrated antitumor effects in vivo .

Action Environment

It is known that environmental factors in health and social care are multifaceted and deeply interconnected . These factors include the physical, social, economic, cultural, technological, and policy-related aspects of the environment .

属性

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTWDAYNGMMHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
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N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
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N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
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N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

Q & A

Q1: How does JQEZ5 interact with its target and what are the downstream effects?

A: JQEZ5 is a potent, open-source inhibitor of the lysine methyltransferase EZH2 [, ]. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, JQEZ5 prevents this silencing mark and reactivates developmental gene networks often silenced in cancer cells []. This reactivation leads to anti-tumor effects, including apoptosis and cell cycle arrest [, ].

Q2: What is known about the in vitro and in vivo efficacy of JQEZ5?

A: JQEZ5 has shown promising anti-tumor activity in preclinical models of lung adenocarcinoma [, ]. In vitro studies demonstrate that JQEZ5 effectively inhibits the growth of human lung adenocarcinoma cell lines with high EZH2 expression []. In vivo, JQEZ5 treatment leads to tumor regression in mouse models of EZH2-driven lung adenocarcinoma []. Additionally, JQEZ5 demonstrates efficacy in models of myelodysplastic syndrome (MDS), where it induces apoptosis and cell cycle arrest in MDS cells [].

Q3: Are there any known resistance mechanisms to JQEZ5?

A: Emerging research suggests that the expression of HO-1 (heme oxygenase-1) may contribute to resistance to JQEZ5 in MDS cells []. HO-1 appears to stimulate the transcription and activation of EZH2 through the pRB-E2F pathway, potentially counteracting the inhibitory effects of JQEZ5 []. Silencing HO-1 in MDS cells enhances the efficacy of JQEZ5, highlighting the potential interplay between HO-1 and EZH2 in mediating response to this inhibitor [].

Q4: What are the potential biomarkers for predicting JQEZ5 sensitivity?

A: High EZH2 expression in tumor cells has been identified as a potential biomarker for JQEZ5 sensitivity [, ]. Preclinical studies in lung adenocarcinoma models demonstrate that tumors driven by high EZH2 expression, but low levels of phosphorylated AKT and ERK, are more sensitive to JQEZ5 treatment []. This finding suggests that specific molecular profiles may predict response to EZH2 inhibition and could guide patient selection for JQEZ5 therapy.

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